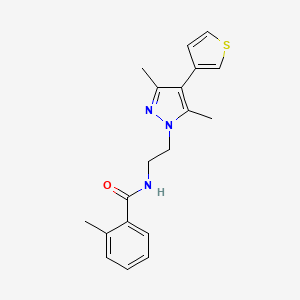

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a structurally complex small molecule featuring a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety. The ethyl linker connects the pyrazole to a 2-methylbenzamide group, creating a hybrid architecture that combines aromatic, heterocyclic, and amide functionalities. The compound’s synthesis and characterization likely involve techniques such as NMR, mass spectrometry (e.g., ESI-MS), and chromatography, as exemplified in related studies .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-6-4-5-7-17(13)19(23)20-9-10-22-15(3)18(14(2)21-22)16-8-11-24-12-16/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCDVPOPQVDJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.

Attachment of the benzamide moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

Bases: Triethylamine, sodium hydroxide.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Various nucleophile-substituted benzamides.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: The compound’s structural motifs make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The compound’s pyrazole core and amide side chain align it with several analogs, though key substituents differentiate its properties:

Key Observations :

- Electron Effects : The thiophen-3-yl group in the target compound introduces electron-rich π-system interactions, contrasting with the electron-withdrawing phenyldiazenyl (Compound 3) or difluoromethyl (Compound 189) groups. This may enhance binding to hydrophobic pockets or metal ions .

- Synthetic Complexity : The target compound’s ethyl linker and benzamide terminus simplify synthesis compared to macrocyclic (Compound 4) or polyfluorinated (Compound 189) analogs, which require multi-step functionalization .

Potential Functional Implications

- Bioactivity : The thiophene moiety may confer affinity for sulfur-binding proteins or aromatic stacking in enzyme active sites, distinct from the hydrogen-bonding capacity of diazenyl (Compound 3) or fluorinated (Compound 189) groups.

- Metabolic Stability : The absence of metabolically labile groups (e.g., azides in Compound 3) suggests improved stability compared to analogs with reactive termini .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens, particularly focusing on its anti-tubercular properties.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a thiophene group and an amide functional group. Its molecular formula is with a molecular weight of approximately 343.45 g/mol. The synthesis typically involves multi-step organic reactions, such as the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in the structure.

The biological activity of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is primarily attributed to its interaction with specific molecular targets within cells. These targets may include enzymes or receptors involved in critical biochemical pathways. The compound's structure allows it to effectively bind to these targets, thereby modulating their activity and leading to various biological effects.

Anti-Tubercular Activity

Recent studies have highlighted the compound's promising anti-tubercular properties. In vitro evaluations against Mycobacterium tuberculosis have shown significant inhibitory activity. For instance, derivatives of similar compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity . The mechanism often involves disrupting the bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that the most active compounds derived from similar structures were non-toxic at effective concentrations. This suggests a favorable therapeutic index for potential clinical applications .

Research Findings and Case Studies

| Compound Name | IC50 (µM) | IC90 (µM) | Target Pathogen |

|---|---|---|---|

| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |

| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |

| N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide | TBD | TBD | TBD |

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and overall efficacy in living organisms. Such studies will help ascertain the therapeutic potential and safety profile of this compound in clinical settings.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-thiophene intermediate with a benzamide derivative. Key steps include:

- Intermediate preparation : Formation of the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with thiophene-containing diketones .

- Amide coupling : Reaction of the intermediate with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the final compound .

- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.2 benzoyl chloride to amine) to maximize yield (>75%) and purity (HPLC >95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features should be prioritized?

- Methodological Answer :

- NMR spectroscopy : Prioritize analysis of the pyrazole NH proton (δ 10–12 ppm), thiophene protons (δ 6.5–7.5 ppm), and benzamide carbonyl (δ ~165 ppm in NMR) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the thiophene-pyrazole-benzamide scaffold .

- X-ray crystallography : Use SHELX software to resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N or C–H···O bonds) affecting stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays for this compound?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Dose-response validation : Perform triplicate experiments with IC values calculated using nonlinear regression (e.g., GraphPad Prism) to confirm reproducibility .

- Target specificity screening : Use competitive binding assays (e.g., SPR or fluorescence polarization) to differentiate off-target effects from true activity .

Q. What computational methods are suitable for predicting the binding affinity of this compound with potential enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or cytochrome P450 enzymes). Prioritize hydrogen-bonding residues (e.g., Asp/Glu) and hydrophobic pockets accommodating the thiophene moiety .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free-energy landscapes (MM/PBSA calculations) .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with observed bioactivity .

Q. How do intermolecular interactions in the crystal structure influence the compound’s stability and solubility?

- Methodological Answer :

- Hydrogen-bond analysis : Identify key interactions (e.g., N–H···O=C) using SHELXL-refined X-ray data. Centrosymmetric dimers often reduce solubility due to tight packing .

- Solubility testing : Perform phase-solubility studies in PBS (pH 7.4) and correlate results with crystallographic density (<1.3 g/cm favors better solubility) .

- Polymorph screening : Use solvent-drop grinding or thermal gradient methods to identify metastable forms with improved dissolution profiles .

Q. What strategies can mitigate side reactions during the synthesis of the pyrazole-thiophene intermediate?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., thiophene sulfur) with Boc or acetyl groups to prevent undesired cyclization .

- Catalyst optimization : Replace traditional bases (e.g., KCO) with DMAP to enhance regioselectivity in pyrazole formation .

- In-situ monitoring : Use TLC (hexane:EtOAc 3:1) or inline IR spectroscopy to detect intermediates and terminate reactions at ~90% conversion .

Contradiction Analysis & Experimental Design

Q. How should researchers design experiments to validate conflicting hypotheses about the compound’s mechanism of action?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., COX-2 or EGFR) and assess activity loss .

- Meta-analysis : Compare datasets across publications using tools like RevMan to identify confounding variables (e.g., solvent choice or incubation time) .

Q. What analytical approaches can reconcile discrepancies in reported NMR spectra for this compound?

- Methodological Answer :

- Deuterated solvent calibration : Ensure spectra are acquired in identical solvents (e.g., DMSO-d vs. CDCl) to prevent chemical shift variations .

- 2D NMR validation : Perform HSQC and HMBC experiments to resolve overlapping signals (e.g., thiophene vs. benzamide protons) .

- Collaborative verification : Share raw data (FID files) via platforms like Zenodo for independent reprocessing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.